Methyl 4-(3-(2-(4-chlorobenzamido)thiazol-4-yl)propanamido)benzoate
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Overview
Description
“Methyl 4-(3-(2-(4-chlorobenzamido)thiazol-4-yl)propanamido)benzoate” is a compound that contains a thiazole ring . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Synthesis Analysis
The synthesis of thiazole derivatives has been a subject of interest in recent years due to their wide range of applications. The synthesis often involves the reaction of 4-hydroxy-1-methylquinolin-2 (1 H )-one, 2-aminobenzothiazole and aromatic aldehydes in aqueous solvent without using any metal catalyst .Molecular Structure Analysis
Thiazole is a five-membered heterocyclic compound which contains three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions of thiazole derivatives are influenced by the substituents on the thiazole ring. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Anticancer Activity
Research on derivatives of thiazolidinones and benzothiazoles, closely related to the compound , has shown promising anticancer activity. For instance, studies have synthesized novel 4-thiazolidinones containing the benzothiazole moiety and evaluated their anticancer activity. Certain derivatives demonstrated significant activity against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (Havrylyuk, D., et al., 2010). This suggests that modifications incorporating the benzothiazole and thiazolidinone units can lead to compounds with potent anticancer properties.
Synthesis of Building Blocks for Drug Discovery
The compound also serves as a foundation for creating novel building blocks in drug discovery. A study described the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, highlighting the utility of the benzo[d]thiazole core as a versatile component in medicinal chemistry. These building blocks offer the possibility to explore chemical space around the molecule, potentially leading to the discovery of new ligands for various biological targets (Durcik, M., et al., 2020).
Molecular Organization and Aggregation Studies
The study of molecular aggregation and organization is another area where similar compounds find application. For example, the spectroscopic studies of thiadiazole derivatives have provided insights into molecular aggregation processes, which are crucial for understanding the physicochemical properties of bioactive compounds. Such studies can guide the design of molecules with improved bioavailability and efficacy (Matwijczuk, A., et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
methyl 4-[3-[2-[(4-chlorobenzoyl)amino]-1,3-thiazol-4-yl]propanoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O4S/c1-29-20(28)14-4-8-16(9-5-14)23-18(26)11-10-17-12-30-21(24-17)25-19(27)13-2-6-15(22)7-3-13/h2-9,12H,10-11H2,1H3,(H,23,26)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFDQJXPJOHPQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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